1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15275445
InChI: InChI=1S/C18H14ClN3O2/c1-12-3-2-4-14(11-12)20-18(24)17-16(23)9-10-22(21-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,24)
SMILES:
Molecular Formula: C18H14ClN3O2
Molecular Weight: 339.8 g/mol

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15275445

Molecular Formula: C18H14ClN3O2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C18H14ClN3O2
Molecular Weight 339.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C18H14ClN3O2/c1-12-3-2-4-14(11-12)20-18(24)17-16(23)9-10-22(21-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,24)
Standard InChI Key GYMOAAHXIHGCJW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Introduction

Synthesis Methods

The synthesis of pyridazine derivatives typically involves condensation reactions or cyclization processes. For this compound, a possible synthesis route could involve the reaction of a suitable pyridazine precursor with 4-chlorobenzoyl chloride and 3-methylaniline in the presence of a base to form the carboxamide linkage.

Synthesis Steps:

  • Preparation of Pyridazine Precursor: This involves creating a pyridazine ring through a condensation reaction between appropriate starting materials.

  • Acid Chloride Formation: Synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid.

  • Carboxamide Formation: Reaction of the pyridazine precursor with 4-chlorobenzoyl chloride and 3-methylaniline to form the final compound.

Potential Applications

Pyridazine derivatives have shown various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its ability to interact with biological targets, which could be influenced by its substituents.

Potential ApplicationDescription
Antimicrobial ActivityMay exhibit activity against certain bacteria or fungi due to its structural features.
Anti-Inflammatory ActivityCould potentially inhibit inflammatory pathways, though specific studies are needed.
Anticancer ActivityMay interact with cancer-related targets, though detailed research is required.

Future Research Directions:

  • Synthesis Optimization: Developing efficient and cost-effective synthesis methods.

  • Biological Activity Screening: Evaluating its antimicrobial, anti-inflammatory, and anticancer properties.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

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